molecular formula C21H18F4N4O2S B2678201 4-fluoro-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzenesulfonamide CAS No. 1172362-44-5

4-fluoro-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzenesulfonamide

Cat. No. B2678201
CAS RN: 1172362-44-5
M. Wt: 466.45
InChI Key: JUGNOBNHUPIVBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms. The presence of fluorine and trifluoromethyl groups could potentially enhance the compound’s biological activity due to their electronegativity and the ability to form strong hydrogen bonds.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrolidine and pyridazine rings, along with the fluorine and trifluoromethyl groups. The spatial orientation of these groups and their stereochemistry could significantly influence the compound’s biological activity .

Scientific Research Applications

Synthesis and Evaluation of Substituted Imidazo[1,2-a]Pyridines and Pyrazolo[1,5-a]Pyrimidines

The compound 4-fluoro-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzenesulfonamide, due to its complex structure involving fluorine and sulfonamide groups, could potentially be related to the research on substituted imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines, like those studied for peripheral benzodiazepine receptor (PBR) targeting using positron emission tomography (PET). Such compounds have shown high in vitro affinity and selectivity for PBRs, indicating potential for neurodegenerative disorder imaging (Fookes et al., 2008).

Discovery of GPR119 Agonists

Research into the optimization of benzenesulfonamide GPR119 agonists has led to the development of molecules with significant potential for metabolic disease treatment. These studies often involve modifications to the central phenyl ring and sulfonamide moiety to enhance potency and metabolic stability, illustrating the versatility and therapeutic potential of sulfonamide derivatives in drug discovery (Yu et al., 2014).

COX-2 Inhibition for Anti-inflammatory Applications

The synthesis and evaluation of 1,5-diarylpyrazoles with substituted benzenesulfonamide moieties have shown selectivity and potency for cyclooxygenase-2 (COX-2) inhibition. This highlights the role of fluorine substitution on the benzenesulfonamide moiety in developing new anti-inflammatory drugs with desirable pharmacokinetic properties (Pal et al., 2003).

Development of Herbicidal Sulfonylureas

Fluorine-containing compounds, like 4-fluoro-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzenesulfonamide, have applications in agriculture as well. Research into new pyrimidine and triazine intermediates for herbicidal sulfonylureas showcases the potential of such fluorinated compounds in developing selective post-emergence herbicides (Hamprecht et al., 1999).

properties

IUPAC Name

4-fluoro-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F4N4O2S/c22-18-8-7-16(13-17(18)21(23,24)25)32(30,31)28-15-5-3-14(4-6-15)19-9-10-20(27-26-19)29-11-1-2-12-29/h3-10,13,28H,1-2,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUGNOBNHUPIVBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC(=C(C=C4)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F4N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.